N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride
Description
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a synthetic β-alanine derivative characterized by dual N-substituents: a benzyl group and a 2-chloroethyl moiety. The compound’s molecular formula is C₁₃H₁₉Cl₂NO₂, with a molecular weight of 301.9 g/mol.
Properties
CAS No. |
92105-56-1 |
|---|---|
Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
benzyl-(2-chloroethyl)-(3-methoxy-3-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-17-13(16)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
InChI Key |
VFERURGQBKVBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC[NH+](CCCl)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Beta-Alanine Methyl Ester Hydrochloride
The initial step involves esterification of beta-alanine to its methyl ester hydrochloride form. A robust and high-yielding method is described in patent CN106316869A, which details a process using beta-alanine, methanol, and concentrated sulfuric acid under reflux conditions:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Stir beta-alanine in methanol at 19–21 °C, slowly add concentrated sulfuric acid | Room temperature addition, then reflux at 65–68 °C for 6–8 hours | 90–95% methyl ester yield |
| 2 | Concentrate the methanol solution under vacuum at 45–50 °C to remove methanol | Vacuum distillation | - |
| 3 | Cool concentrated solution to 20–23 °C, add purified water (8–9 times beta-alanine weight) | pH adjusted to 0–5 with ammonia, stored at 0–15 °C | - |
This method avoids toxic and corrosive gases, is environmentally friendly, and suitable for scale-up production. The aqueous beta-alanine methyl ester solution obtained serves as a key intermediate for further functionalization.
The introduction of the benzyl group onto the nitrogen atom of beta-alanine methyl ester is typically achieved via nucleophilic substitution using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the benzyl electrophile.
- Solvent: Aprotic solvents such as acetonitrile or dichloromethane
- Base: Triethylamine or sodium carbonate to neutralize generated acid
- Temperature: Ambient to reflux, depending on reactivity
- Reaction time: Several hours until completion
The product is N-benzyl-beta-alanine methyl ester, which lacks the chloroethyl substituent but serves as a precursor for the next step.
Formation of Hydrochloride Salt
The final stage involves converting the free base of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester into its hydrochloride salt to improve solubility and stability. This is typically achieved by:
- Treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or ethanol
- Precipitation of the hydrochloride salt by cooling or addition of non-solvents like diethyl ether
- Filtration and drying under vacuum
The hydrochloride salt form is preferred for biological applications due to enhanced aqueous solubility.
Summary Table of Preparation Steps
Research Findings and Process Optimization
- The esterification step using sulfuric acid catalysis in methanol is well-established, providing high yields with minimal by-products and environmental impact, suitable for scale-up.
- N-Benzylation and subsequent 2-chloroethyl alkylation require careful control of stoichiometry and reaction conditions to prevent side reactions such as over-alkylation or hydrolysis.
- Use of polar aprotic solvents and mild bases enhances selectivity and yield in alkylation steps.
- Formation of the hydrochloride salt improves the compound's physicochemical properties for downstream applications.
- Alternative synthetic routes, such as starting from N-acetyl-beta-chloroalanine methyl esters, have been explored for related compounds but are less directly applicable to this specific target.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products Formed
Substitution: Formation of N-benzyl-N-(2-hydroxyethyl)-beta-alanine methyl ester.
Oxidation: Formation of benzaldehyde.
Reduction: Formation of benzyl alcohol.
Hydrolysis: Formation of N-benzyl-N-(2-chloroethyl)-beta-alanine.
Scientific Research Applications
Histone Deacetylase Inhibition
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride has been investigated for its potential as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer. The compound's structural similarity to naturally occurring amino acids allows it to interact with HDACs, thereby modulating their activity and potentially leading to therapeutic effects against tumors.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of other pharmaceutical compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Methyl-beta-alanine methyl ester hydrochloride | Lacks benzyl and chloroethyl groups | Lower biological activity compared to the target compound |
| N-Benzyl-beta-alanine methyl ester | Does not contain chloroethyl substituent | May exhibit different pharmacodynamics |
| 2-Chloroethyl-beta-alanine | Lacks benzyl group | Potentially different interactions with biological targets |
Case Study 1: HDAC Inhibition
In a study examining various compounds for HDAC inhibition, this compound was identified as a promising candidate due to its ability to modulate gene expression in cancer cell lines. The compound demonstrated selective inhibition of specific HDAC isoforms, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacology
Another study focused on structural analogs of beta-alanine derivatives revealed that modifications similar to those found in this compound could enhance anticonvulsant activity. This research underscores the importance of structural features in determining biological activity and opens avenues for developing new treatments for epilepsy.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The benzyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their properties are summarized below:
Key Observations:
- In contrast, the tert-butyl group in β-alanine tert-butyl ester hydrochloride improves steric hindrance, slowing ester hydrolysis .
- However, the benzyl group in the target compound may modulate reactivity and reduce systemic toxicity.
Biological Activity
N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a synthetic compound with the molecular formula . It features a beta-alanine backbone modified with a benzyl group and a chloroethyl substituent, enhancing its solubility in water and making it suitable for various biological applications. Its structural characteristics allow it to interact with biological targets, particularly in the context of enzyme inhibition and modulation of gene expression.
The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs) . HDACs are critical in regulating gene expression, and their dysregulation is implicated in numerous diseases, including cancer. By inhibiting HDACs, this compound may influence gene expression patterns, suggesting its potential as a therapeutic agent in cancer treatment and other diseases characterized by altered gene regulation .
Anticancer Potential
Research indicates that compounds similar to this compound have demonstrated anticancer activity . For instance, derivatives of benzyl amides have shown significant antiproliferative effects against various human cancer cell lines . The unique combination of the chloroethyl group and the benzyl moiety may enhance the compound's interaction with biological targets compared to simpler derivatives .
Anticonvulsant Properties
Related studies on N-benzyl derivatives suggest potential anticonvulsant properties . For example, certain N-benzyl amino acid derivatives have exhibited efficacy in treating seizure disorders, indicating that this compound may share similar pharmacological effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzyl and chloroethyl groups significantly affect the biological activity of these compounds. For instance, variations in substituents at specific positions can lead to enhanced receptor binding affinities and functional activities at serotonin receptors . This highlights the importance of molecular structure in determining the biological efficacy of this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-beta-alanine methyl ester hydrochloride | C₇H₁₅Cl₂NO₂ | Lacks benzyl and chloroethyl groups |
| N-Benzyl-beta-alanine methyl ester | C₉H₁₃ClNO₂ | Does not contain chloroethyl substituent |
| 2-Chloroethyl-beta-alanine | C₇H₁₄ClNO₂ | Lacks benzyl group |
This table illustrates how structural variations influence biological activities and potential applications. The unique combination of substituents in this compound may enhance its interactions with biological targets compared to simpler derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against HDACs, leading to alterations in gene expression profiles associated with cancer cell proliferation . Additionally, structural modifications have been shown to enhance binding affinities at serotonin receptors, indicating potential applications in neuropharmacology .
Clinical Implications
The potential therapeutic applications of this compound extend to cancer treatment and neurological disorders . Its ability to modulate HDAC activity positions it as a candidate for further investigation in clinical trials aimed at evaluating its efficacy and safety as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, beta-alanine is esterified using methanol and thionyl chloride under controlled temperatures (0–20°C), followed by refluxing at 30–60°C to form beta-alanine methyl ester hydrochloride . Subsequent N-alkylation with benzyl and 2-chloroethyl groups can be achieved using reductive amination or nucleophilic substitution. Purity is maximized via vacuum distillation to remove byproducts and recrystallization in polar aprotic solvents (e.g., acetonitrile). Confirm purity using HPLC (>98%) and NMR to detect residual solvents or unreacted intermediates .
Q. How can researchers characterize the structural and spectroscopic properties of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR : H and C NMR to verify substitution patterns (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methyl ester at δ 3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 329.1 for CHClNO).
- IR Spectroscopy : Peaks at 1740 cm (ester C=O) and 750 cm (C-Cl stretch) .
- XRD : For crystalline structure validation, though hydrochloride salts may require specialized crystallization conditions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How does the 2-chloroethyl group influence the compound’s reactivity in biological alkylation studies?
- Methodological Answer : The 2-chloroethyl moiety acts as an alkylating agent, forming covalent adducts with nucleophilic sites (e.g., DNA guanine N7). To study this:
Q. What role does stereochemistry play in its interaction with enzymatic targets?
- Methodological Answer : The D-configuration of the beta-alanine backbone (if present) may affect binding to chiral active sites. To test:
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigate by:
- Standardized Bioassays : Use a panel of cell lines (e.g., HeLa, HEK293) with controlled passage numbers.
- Metabolite Profiling : Identify degradation products (e.g., via LC-HRMS) that may interfere with activity .
- Dose-Response Curves : Calculate IC values across multiple replicates to assess reproducibility .
Q. What strategies improve the compound’s stability in aqueous buffers for long-term studies?
- Methodological Answer : Hydrolysis of the ester or chloroethyl group is a key stability challenge. Optimize by:
Q. How does this compound compare to structurally similar esters in structure-activity relationship (SAR) studies?
- Methodological Answer : SAR can be evaluated by synthesizing analogs (e.g., replacing benzyl with phenyl or varying ester groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
